4-{5-[(Z)-(2,4,6-trioxo-1-phenyltetrahydropyrimidin-5(2H)-ylidene)methyl]furan-2-yl}benzoic acid
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Overview
Description
4-(5-{[(5Z)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID is a complex organic compound belonging to the class of benzoic acids This compound is characterized by its unique structure, which includes a furan ring, a benzoic acid moiety, and a diazinane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-{[(5Z)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID can be achieved through a multi-step process involving the following key steps:
Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Synthesis of the Diazinane Ring: The diazinane ring is typically formed through the condensation of a suitable amine with a diketone, followed by cyclization.
Coupling of the Furan and Diazinane Rings: The furan and diazinane rings are coupled through a cross-coupling reaction, such as the Suzuki-Miyaura coupling, using palladium catalysts and boron reagents.
Introduction of the Benzoic Acid Moiety:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process automation to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
4-(5-{[(5Z)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogenating agents, nucleophiles, electrophiles, solvents like dichloromethane or acetonitrile.
Major Products Formed
The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may yield alcohols or amines.
Scientific Research Applications
4-(5-{[(5Z)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID has several scientific research applications, including:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.
Organic Synthesis: It can be used as a building block in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Materials Science: The compound’s structural properties may be exploited in the design of novel materials with specific electronic or optical properties.
Biological Studies: It can be used in biological assays to study its effects on various biological pathways and molecular targets.
Mechanism of Action
The mechanism of action of 4-(5-{[(5Z)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or modulator, affecting the activity of these targets and influencing various biological pathways . The exact mechanism depends on the specific application and the nature of the target.
Comparison with Similar Compounds
Similar Compounds
4-(5-{[(5Z)-2-IMINO-4-OXO-1,3-THIAZOLIDIN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID: This compound shares a similar structure but contains a thiazolidinone ring instead of a diazinane ring.
2-(5-(5-NITROFURAN-2-YL)-1,3,4-THIADIAZOL-2-YLIMINO)THIAZOLIDIN-4-ONE: This compound features a furan ring and a thiazolidinone ring, with different substituents and functional groups.
Uniqueness
The uniqueness of 4-(5-{[(5Z)-2,4,6-TRIOXO-1-PHENYL-1,3-DIAZINAN-5-YLIDENE]METHYL}FURAN-2-YL)BENZOIC ACID lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C22H14N2O6 |
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Molecular Weight |
402.4 g/mol |
IUPAC Name |
4-[5-[(Z)-(2,4,6-trioxo-1-phenyl-1,3-diazinan-5-ylidene)methyl]furan-2-yl]benzoic acid |
InChI |
InChI=1S/C22H14N2O6/c25-19-17(20(26)24(22(29)23-19)15-4-2-1-3-5-15)12-16-10-11-18(30-16)13-6-8-14(9-7-13)21(27)28/h1-12H,(H,27,28)(H,23,25,29)/b17-12- |
InChI Key |
YPWOJXFVKQGGKM-ATVHPVEESA-N |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C\C3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)/C(=O)NC2=O |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)C(=O)O)C(=O)NC2=O |
Origin of Product |
United States |
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